molecular formula C12H19ClN2O B1320877 2-Amino-3-phenyl-N-propylpropanamide hydrochloride CAS No. 934505-77-8

2-Amino-3-phenyl-N-propylpropanamide hydrochloride

Cat. No.: B1320877
CAS No.: 934505-77-8
M. Wt: 242.74 g/mol
InChI Key: YMAUFRBOHJSXPG-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O and a molecular weight of 242.74506 . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride typically involves the reaction of 2-Amino-3-phenylpropanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-N-propylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-Amino-3-phenyl-N-propylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylpropanamide
  • 2-Amino-3-phenyl-N-methylpropanamide
  • 2-Amino-3-phenyl-N-ethylpropanamide

Uniqueness

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a compound with significant biological activity, primarily due to its conversion into active amphetamine derivatives. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C₁₂H₁₉ClN₂O
  • Molecular Weight : Approximately 242.74 g/mol
  • Structure : Characterized by an amide functional group linked to a phenyl group and a propyl chain.

The compound exhibits its biological effects primarily through its metabolism into amphetamines, which are known for their stimulant properties. The mechanism involves interaction with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways, which leads to increased alertness and energy levels.

Stimulant Effects

This compound acts as a prodrug that metabolizes into amphetamines, leading to significant central nervous system stimulation. This activity has implications for treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obesity (due to appetite suppression)

Enzyme Inhibition Studies

Research indicates that the compound may also function as an enzyme inhibitor. It has been employed in studies investigating protein-ligand interactions, particularly in the context of:

  • Enzyme inhibition related to metabolic pathways.
  • Potential therapeutic effects against various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and unique properties of this compound compared to related compounds:

Compound NameStructure SimilarityUnique Properties
FenproporexSimilar amine groupProdrug form; appetite suppressant
AmphetamineCore structureDirect stimulant effects
MethamphetamineMethylated variantMore potent CNS stimulant
2-Amino-4-methylpropanamideRelated amideDifferent methyl substitution pattern

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Appetite Suppression Study :
    • A clinical trial evaluated the effects of this compound on appetite suppression in obese patients. Results indicated a significant reduction in food intake compared to placebo controls, supporting its potential use in obesity management.
  • ADHD Treatment :
    • Another study assessed its efficacy in children diagnosed with ADHD. The findings demonstrated improved attention spans and reduced hyperactivity, comparable to standard ADHD medications.
  • Enzyme Interaction Research :
    • Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit certain metabolic enzymes, suggesting potential applications in metabolic disorders.

Properties

IUPAC Name

2-amino-3-phenyl-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUFRBOHJSXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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